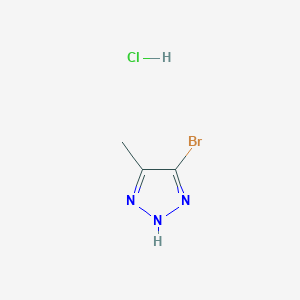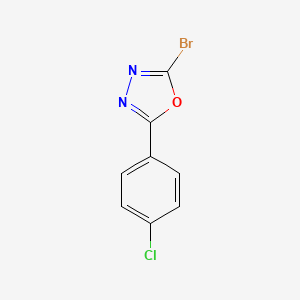![molecular formula C10H18Cl2N2 B1377293 4-{[Ethyl(methyl)amino]methyl}anilin-Dihydrochlorid CAS No. 1384429-20-2](/img/structure/B1377293.png)
4-{[Ethyl(methyl)amino]methyl}anilin-Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a versatile chemical compound with a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug development, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
“4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” is an organic compound that contains an aniline group. Anilines are a class of compounds that are derivatives of ammonia and are often involved in the formation of dyes and drugs . The specific targets of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific chemical structure and the environment in which it is present. Anilines can undergo various reactions such as acylation, alkylation, and diazotization .
Biochemical Pathways
The specific biochemical pathways affected by “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific targets and mode of action. Anilines can participate in a variety of biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes. Anilines can be absorbed through the skin, lungs, and gastrointestinal tract, and can be metabolized in the liver .
Result of Action
The molecular and cellular effects of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” would depend on its specific targets and mode of action. Anilines can interact with various biological molecules and can potentially cause a variety of effects .
Action Environment
The action, efficacy, and stability of “4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.
Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
- 4-{[Methyl(ethyl)amino]methyl}aniline
- 4-{[Dimethylamino]methyl}aniline
- 4-{[Diethylamino]methyl}aniline
Comparison: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIIMQLRBTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
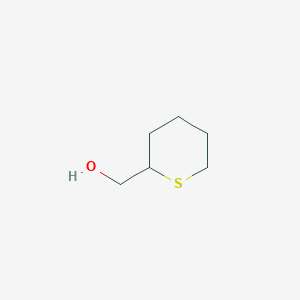

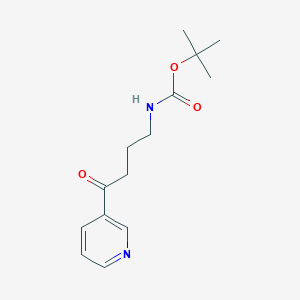

![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)
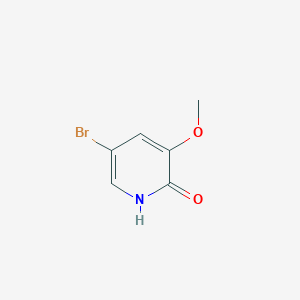
![7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1377218.png)




